![molecular formula C22H27N5O2 B2646623 3-isopentyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899397-26-3](/img/structure/B2646623.png)
3-isopentyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-isopentyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as roscovitine, is a synthetic purine derivative that has been extensively studied for its potential therapeutic applications. Roscovitine is a selective inhibitor of cyclin-dependent kinases (CDKs) and has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Scientific Research Applications
- Compound 1 has been evaluated for its anti-tumor properties. Researchers have studied its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibited strong activity against HepG2 cells and moderate activity against MCF-7 cells .
- Additionally, molecular docking studies revealed that compound 1 interacts favorably with specific amino acids in the binding pocket, suggesting its potential as an anti-cancer agent .
- Compound 1 demonstrated significant antioxidant activity, as assessed by its ability to scavenge ABTS radicals. This property may contribute to its potential health benefits .
- Researchers synthesized novel heterocyclic compounds based on compound 1 . These derivatives were designed using combination principles, aiming to enhance their biological activity .
- Compound 1 serves as a key precursor for the synthesis of various derivatives. For instance:
- Compound 2 was prepared by coupling compound 1 with hydrazine carboxamidine dicyanide in pyridine. Subsequent reactions with secondary amines yielded compounds such as (3), (4), (5), (6), (7), and (8) .
- Notably, compound 2 exhibited behavior leading to the formation of 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine .
- Other derivatives were also obtained through reactions with various reagents .
- Compound 1 and its derivatives were tested against different cell lines, including VERO, MCF-7, HepG2, and WI-38. Their cytotoxic effects varied across cell types, highlighting potential specificity .
- Researchers investigated the SAR of compound 1 and its analogs. By modifying specific functional groups, they aimed to optimize biological activity .
Anti-Tumor Activity
Antioxidant Activity
Novel Heterocyclic Compounds
Synthesis and Derivatives
Cytotoxicity and Cell Lines
Structure-Activity Relationship (SAR)
properties
IUPAC Name |
4,7-dimethyl-2-(3-methylbutyl)-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-15(2)10-12-26-20(28)18-19(24(4)22(26)29)23-21-25(16(3)14-27(18)21)13-11-17-8-6-5-7-9-17/h5-9,14-15H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUNCALJILBFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopentyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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